Formic acid, (thiocarboxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

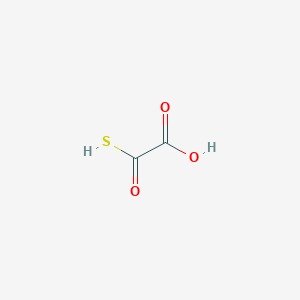

Formic acid, (thiocarboxy)-, also known as Formic acid, (thiocarboxy)-, is a useful research compound. Its molecular formula is C2H2O3S and its molecular weight is 106.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Formic acid, (thiocarboxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formic acid, (thiocarboxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Preservative in Animal Feed

- Formic acid is widely utilized as a preservative and antibacterial agent in livestock feed. It helps in preserving silage by promoting lactic acid fermentation while suppressing butyric acid formation, thus maintaining nutritional value . In 2009, it constituted around 30% of global consumption for this purpose.

Miticide for Beekeeping

- Beekeepers employ formic acid to combat parasitic mites such as Varroa destructor, which threaten bee populations. Its application is crucial for maintaining healthy bee colonies .

Energy Applications

Fuel Cells

- Formic acid can be used directly in formic acid fuel cells or indirectly in hydrogen fuel cells. It serves as a hydrogen storage medium due to its high hydrogen content (53 g/L), making it a promising candidate for sustainable energy solutions .

Bioconversion Processes

- The compound has potential in bioconversion processes where it can be utilized as a feedstock for modified microbes to produce biomass or biofuels .

Industrial Applications

Cleaning and Biocide

- In industrial cleaning, formic acid acts as an effective descaling agent and biocide. It is used for cleaning equipment in breweries and dairies, demonstrating its efficacy in removing corrosion and scale . The BASF Protectol® FM brand markets formic acid as a biocide in Europe under the European Biocidal Product Directive.

Wood Adhesives and Paper Industry

- Formic acid is applied as a component in wood adhesives and plays a role in the paper industry by aiding in the processing of various materials .

Health-Related Studies

Toxicology and Hemolysis Research

- Research indicates that formic acid can induce hemolysis, particularly through its acidic properties rather than direct cytotoxic effects on red blood cells. A case study reported fatal poisoning due to metabolic acidosis linked to high levels of formic acid . Understanding these toxicological effects is crucial for safety assessments.

Hypertension Studies

- Recent studies have explored the relationship between formic acid levels and hypertension-related hemorrhage. Elevated serum levels of formic acid were correlated with increased blood pressure and hemorrhagic conditions in animal models, suggesting potential implications for cardiovascular health .

Additional Applications

Soldering and Chromatography

- Formic acid's reducing properties make it suitable for soldering applications by enhancing solder wettability on oxide surfaces . Additionally, it serves as a volatile pH modifier in high-performance liquid chromatography (HPLC), aiding in the separation of complex molecules like peptides and proteins .

Comprehensive Data Table

| Application Area | Specific Use | Benefits/Impact |

|---|---|---|

| Agriculture | Preservative in animal feed | Maintains nutritional value |

| Miticide for beekeeping | Protects bee populations | |

| Energy | Fuel cells | High hydrogen storage capacity |

| Bioconversion processes | Sustainable biomass production | |

| Industrial Cleaning | Descaling agent | Effective corrosion removal |

| Biocide | Ensures hygiene in food industries | |

| Health Research | Toxicology studies | Understanding poisoning mechanisms |

| Hypertension research | Insights into cardiovascular health | |

| Other Applications | Soldering | Improves soldering efficiency |

| Chromatography | Enhances analytical separation techniques |

Propriétés

Numéro CAS |

2689-56-7 |

|---|---|

Formule moléculaire |

C2H2O3S |

Poids moléculaire |

106.1 g/mol |

Nom IUPAC |

2-oxo-2-sulfanylacetic acid |

InChI |

InChI=1S/C2H2O3S/c3-1(4)2(5)6/h(H,3,4)(H,5,6) |

Clé InChI |

QXHPJWAXVTUDBA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)S)O |

SMILES canonique |

C(=O)(C(=O)S)O |

Synonymes |

monothiooxalic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.